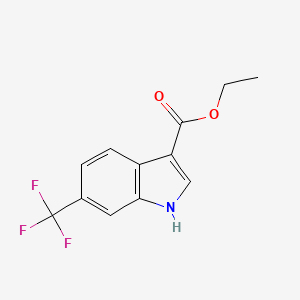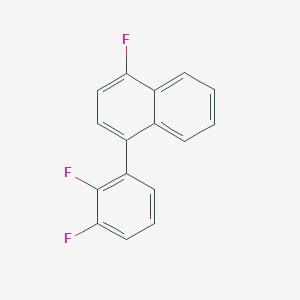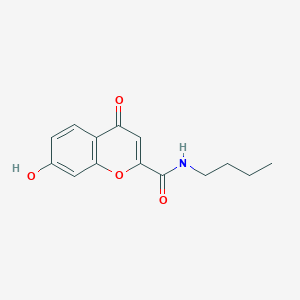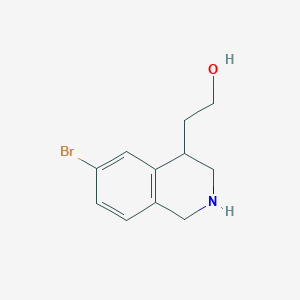
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid is a chemical compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol It is characterized by the presence of an acetoxy group, a cyclopropylmethoxy group, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid involves several steps. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with acetic anhydride to form 4-acetoxybenzoic acid. This intermediate is then reacted with cyclopropylmethanol in the presence of a suitable catalyst to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group, forming 4-hydroxy-3-((cyclopropylmethoxy)methyl)benzoic acid.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may interact with enzymes or receptors in biological systems. The cyclopropylmethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets .
Comparison with Similar Compounds
4-Acetoxy-3-((cyclopropylmethoxy)methyl)benzoic acid can be compared with similar compounds such as:
4-Acetoxy-3-methoxybenzoic acid: This compound lacks the cyclopropylmethoxy group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-3-((cyclopropylmethoxy)methyl)benzoic acid: The absence of the acetoxy group in this compound may result in different chemical and biological properties.
Properties
Molecular Formula |
C14H16O5 |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4-acetyloxy-3-(cyclopropylmethoxymethyl)benzoic acid |
InChI |
InChI=1S/C14H16O5/c1-9(15)19-13-5-4-11(14(16)17)6-12(13)8-18-7-10-2-3-10/h4-6,10H,2-3,7-8H2,1H3,(H,16,17) |
InChI Key |
TXLJPYGQKJNEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)COCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(Diethylamino)ethyl]-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11858147.png)
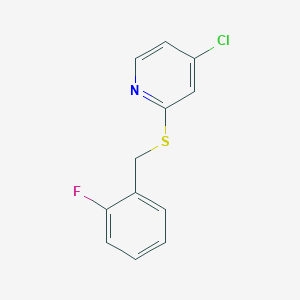
![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

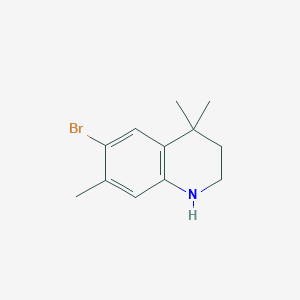

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B11858187.png)
